molecular formula C12H8FNO B6280856 3-fluoro-5-(pyridin-3-yl)benzaldehyde CAS No. 1214389-06-6

3-fluoro-5-(pyridin-3-yl)benzaldehyde

Cat. No.: B6280856
CAS No.: 1214389-06-6
M. Wt: 201.2
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Description

3-Fluoro-5-(pyridin-3-yl)benzaldehyde: is an organic compound with the molecular formula C({12})H({8})FNO It features a benzaldehyde moiety substituted with a fluorine atom at the 3-position and a pyridin-3-yl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 3-fluoro-5-(pyridin-3-yl)benzaldehyde typically involves large-scale Suzuki coupling reactions due to their efficiency and high yield. The process is optimized for cost-effectiveness and scalability, often using continuous flow reactors to maintain consistent reaction conditions and improve throughput .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: 3-fluoro-5-(pyridin-3-yl)benzoic acid.

    Reduction: 3-fluoro-5-(pyridin-3-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-fluoro-5-(pyridin-3-yl)benzaldehyde serves as a versatile building block for the synthesis of more complex molecules.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, while the pyridine ring can interact with biological targets such as enzymes and receptors.

Industry

In the materials science industry, this compound is used in the development of advanced materials, including polymers and liquid crystals, due to its ability to impart desirable electronic and optical properties.

Mechanism of Action

The mechanism by which 3-fluoro-5-(pyridin-3-yl)benzaldehyde exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance binding affinity and selectivity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorobenzaldehyde: Lacks the pyridine ring, making it less versatile in terms of biological interactions.

    5-(Pyridin-3-yl)benzaldehyde: Lacks the fluorine atom, which may reduce its metabolic stability and bioavailability.

    3-Chloro-5-(pyridin-3-yl)benzaldehyde: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and interactions.

Uniqueness

3-Fluoro-5-(pyridin-3-yl)benzaldehyde is unique due to the combined presence of a fluorine atom and a pyridine ring. This combination enhances its chemical reactivity and potential for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

1214389-06-6

Molecular Formula

C12H8FNO

Molecular Weight

201.2

Purity

95

Origin of Product

United States

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